molecular formula C11H13BrN2O B1403796 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine CAS No. 1809161-69-0

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine

Cat. No. B1403796
M. Wt: 269.14 g/mol
InChI Key: JDMUHDDLKXZUPJ-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is a chemical compound with the molecular formula C11H13BrN2O . It has a molecular weight of 269.14 . The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)(pyrrolidin-1-yl)methanone .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is 1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.14 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

The compound 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine serves as a key intermediate in various synthetic pathways, particularly in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals due to their specific optical and electronic properties, as suggested by Density Functional Theory (DFT) studies. Notably, certain derivatives have shown significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their potential in medical and pharmacological applications (Ahmad et al., 2017).

Antimicrobial Activity

Synthesized pyridine derivatives, including those derived from 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, have been explored for their antimicrobial potential. Some derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, indicating their potential as templates for developing new antimicrobial agents. This antimicrobial activity is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Eweas et al., 2021).

Novel Synthesis Pathways

Research has also focused on developing novel synthesis pathways for derivatives of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, leading to compounds with varied biological activities. These pathways often involve innovative reactions that allow for the efficient production of complex molecules, which can be useful in various scientific and industrial applications. The synthesis of these derivatives not only expands the chemical space of pyridine-based compounds but also provides new avenues for the discovery of biologically active molecules with potential therapeutic applications (Sarbu et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUHDDLKXZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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